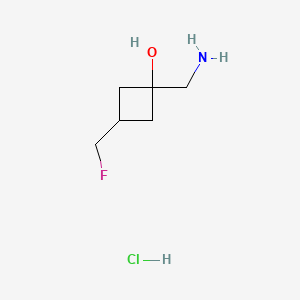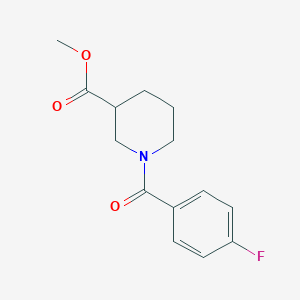![molecular formula C19H18N2O3S B7453889 1-[3-(2-Thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B7453889.png)
1-[3-(2-Thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-Thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione, also known as Thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research. ThT is a derivative of benzothiazole and is a member of the thioflavin family of dyes. ThT has been used to study protein aggregation, amyloid fibril formation, and other biological processes.
作用機序
The mechanism of action of ThT is not fully understood, but it is believed to involve the binding of ThT to the β-sheet structure of amyloid fibrils. ThT has a planar structure with a π-conjugated system that allows it to interact with the β-sheet structure of amyloid fibrils through π-π stacking interactions. This interaction results in the emission of fluorescence.
Biochemical and Physiological Effects
ThT has no known biochemical or physiological effects on cells or tissues. It is a non-toxic dye and can be used in a wide range of biological systems.
実験室実験の利点と制限
ThT has several advantages for lab experiments. It is a highly sensitive and specific probe for amyloid fibrils, and its fluorescence can be easily detected using a variety of instruments. ThT is also relatively inexpensive and easy to use, making it accessible to researchers with limited resources.
However, ThT also has some limitations. It is not specific to amyloid fibrils and can bind to other proteins and structures, leading to false positives. ThT also requires the presence of β-sheet structures for binding, which may limit its use in the study of other protein aggregates.
将来の方向性
There are several future directions for the use of ThT in scientific research. One area of interest is the development of new ThT derivatives with improved specificity and sensitivity for amyloid fibrils. Another area of interest is the use of ThT in the study of non-amyloid protein aggregates, such as prions and tau protein. ThT may also have potential as a diagnostic tool for the early detection of amyloid-associated diseases.
合成法
ThT can be synthesized using a variety of methods. One common method involves the reaction of 2-aminobenzothiazole with 2-thiophenecarboxaldehyde in the presence of acetic acid. The resulting product is then reacted with pyrrolidine-2,5-dione to form ThT. Other methods involve the use of different aldehydes or ketones in the reaction.
科学的研究の応用
ThT has been widely used in scientific research as a fluorescent probe for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a number of diseases, including Alzheimer's disease, Parkinson's disease, and type II diabetes. ThT binds specifically to amyloid fibrils and emits fluorescence upon binding. This property has made ThT a valuable tool for the study of amyloid fibril formation and the development of therapies for amyloid-associated diseases.
特性
IUPAC Name |
1-[3-(2-thiophen-2-ylpyrrolidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-17-8-9-18(23)21(17)14-5-1-4-13(12-14)19(24)20-10-2-6-15(20)16-7-3-11-25-16/h1,3-5,7,11-12,15H,2,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPGETCEDVKYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-[(5-Methyl-1,2-oxazol-3-yl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7453807.png)
![2,6-Dimethyl-4-[[5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7453813.png)
![1-[2-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl]cinnolin-4-one](/img/structure/B7453825.png)
![N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7453838.png)
![1-Cyclopentyl-3-[[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]methyl]imidazolidine-2,4,5-trione](/img/structure/B7453840.png)
![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-3-(1-phenylpyrazol-4-yl)propanamide](/img/structure/B7453845.png)
![5-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7453849.png)
![N-(3,4-dimethylphenyl)-2-[(4-ethoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7453853.png)


![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7453872.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7453878.png)
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B7453898.png)
